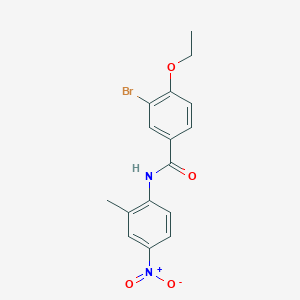
3-bromo-4-ethoxy-N-(2-methyl-4-nitrophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-4-ethoxy-N-(2-methyl-4-nitrophenyl)benzamide is a chemical compound that belongs to the class of benzamides. This compound has a molecular formula of C16H16BrN3O4 and a molecular weight of 391.22 g/mol. This compound is a synthetic compound that is used in scientific research applications.
Mecanismo De Acción
The mechanism of action of 3-bromo-4-ethoxy-N-(2-methyl-4-nitrophenyl)benzamide involves the inhibition of the activity of certain enzymes that are involved in the regulation of cell growth and differentiation. This compound binds to the active site of these enzymes and prevents them from carrying out their normal function. This leads to the inhibition of cell growth and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have anti-cancer properties in various in vitro and in vivo studies. It has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. This compound has also been shown to have anti-inflammatory properties and is being studied as a potential therapeutic agent for the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-bromo-4-ethoxy-N-(2-methyl-4-nitrophenyl)benzamide in lab experiments include its high potency and specificity towards the target enzymes. This compound has been shown to be effective in inhibiting the growth of cancer cells and inducing apoptosis. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the research on 3-bromo-4-ethoxy-N-(2-methyl-4-nitrophenyl)benzamide. One direction is to study the potential therapeutic applications of this compound in the treatment of various types of cancer. Another direction is to study the mechanism of action of this compound in more detail to better understand its effects on cell growth and differentiation. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans and to develop more potent and selective analogs of this compound for use in scientific research and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 3-bromo-4-ethoxy-N-(2-methyl-4-nitrophenyl)benzamide involves the reaction of 4-ethoxy-N-(2-methyl-4-nitrophenyl)benzamide with bromine in the presence of acetic acid. The reaction takes place at room temperature and the product is obtained in good yield.
Aplicaciones Científicas De Investigación
3-bromo-4-ethoxy-N-(2-methyl-4-nitrophenyl)benzamide is used in scientific research as a tool to study the mechanism of action of various biological processes. This compound is known to inhibit the activity of certain enzymes that play a key role in the regulation of cell growth and differentiation. It has been shown to have anti-cancer properties and is being studied as a potential therapeutic agent for the treatment of various types of cancer.
Propiedades
IUPAC Name |
3-bromo-4-ethoxy-N-(2-methyl-4-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O4/c1-3-23-15-7-4-11(9-13(15)17)16(20)18-14-6-5-12(19(21)22)8-10(14)2/h4-9H,3H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAKCAAZXYNHPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4997526.png)
![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-butoxybenzamide](/img/structure/B4997533.png)

![2-[4-(4-morpholinyl)-4-oxobutyl]-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B4997540.png)
![4,4'-{[4-(dipropylamino)phenyl]methylene}bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B4997547.png)
![2-[2-(cyclopentylcarbonyl)carbonohydrazonoyl]benzoic acid](/img/structure/B4997550.png)
![2-chloro-5-[1-(hydroxymethyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoic acid](/img/structure/B4997552.png)
![4-methyl-3-({[2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B4997555.png)
![5-{3-chloro-4-[2-(2-chlorophenoxy)ethoxy]-5-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4997561.png)


![2-(methyl{2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)](/img/structure/B4997578.png)
![N-[(allylamino)carbonothioyl]-2-methylbenzamide](/img/structure/B4997584.png)
